![molecular formula C21H24N6O3S2 B2906743 N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 1172424-38-2](/img/structure/B2906743.png)
N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H24N6O3S2 and its molecular weight is 472.58. The purity is usually 95%.
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Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising an oxazole ring and a thiadiazole moiety linked through a sulfanyl group. Its molecular formula is C19H22N4O2S, with a molecular weight of approximately 378.47 g/mol.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological properties, including:
- Antipsychotic Activity : Similar to other compounds containing piperazine derivatives, it has shown potential neuroleptic activity. Studies have demonstrated that related oxazolones possess neuroleptic effects with reduced extrapyramidal side effects compared to traditional antipsychotics like chlorpromazine .
- Antimicrobial Activity : The presence of the thiadiazole ring suggests potential antimicrobial properties. Compounds with similar structures have been documented to exhibit activity against a range of bacterial strains.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Dopamine Receptor Modulation : As with many piperazine derivatives, it is likely that this compound interacts with dopamine receptors, influencing neurotransmitter activity in the brain.
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production or action of pro-inflammatory cytokines, thus reducing inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide exhibit notable antimicrobial properties. A study focusing on sulfonamide derivatives highlighted their effectiveness against various microbial strains, suggesting that the structural features of this compound may enhance its antimicrobial efficacy .
Anticancer Properties
The compound has shown promise in anticancer research. Its structural components allow for interaction with biological targets involved in cancer cell proliferation and survival. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models .
Pharmacology
Drug Development
Due to its unique structure, this compound is being investigated as a lead compound for developing new therapeutic agents. Its potential to modulate specific biological pathways makes it a candidate for treating various diseases, including infections and cancers .
Mechanism of Action
Understanding the mechanism of action is crucial for optimizing the therapeutic efficacy of this compound. Research suggests that it may operate through multiple pathways, including the inhibition of specific enzymes or receptors involved in disease processes. This multi-target approach can be advantageous in drug design to overcome resistance mechanisms commonly observed in microbial infections and cancer therapies .
Biological Research
Biological Assays
The compound is utilized in various biological assays to evaluate its pharmacological effects. These include cytotoxicity assays against cancer cell lines and antimicrobial susceptibility tests against pathogenic microorganisms. Such assays are essential for determining the therapeutic index and safety profile of new drug candidates .
Case Studies
Several case studies have documented the effects of related compounds on specific disease models. For instance, studies have shown that derivatives with similar structural motifs can significantly reduce tumor size in animal models when administered at optimized doses . These findings support further exploration of this compound as a viable therapeutic agent.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3S2/c1-15-13-17(25-30-15)22-18(28)14-31-21-24-23-20(32-21)27-11-9-26(10-12-27)19(29)8-7-16-5-3-2-4-6-16/h2-6,13H,7-12,14H2,1H3,(H,22,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOZQNJNJFHVCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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